molecular formula C20H26N2O4S2 B2670416 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide CAS No. 922126-00-9

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide

Cat. No. B2670416
CAS RN: 922126-00-9
M. Wt: 422.56
InChI Key: CZGJJTLMXXDUFV-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition for Ocular Conditions

Research into derivatives of benzo[b]thiophene-2-sulfonamide, a structurally related compound, has revealed their potential as topically active inhibitors of ocular carbonic anhydrase, which could be instrumental in the treatment of glaucoma. The derivatives 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown significant ocular hypotensive activity, making them candidates for clinical evaluation in glaucoma treatment (Graham et al., 1989).

Antimicrobial Activities

A series of biologically active derivatives incorporating the benzo[b]thiophene sulfonamide framework has been synthesized, demonstrating significant antimicrobial activities against various bacterial and fungal strains. This highlights the compound's potential application in developing new antimicrobial agents, showcasing its utility beyond ocular conditions (Babu et al., 2013).

Endothelin Receptor Antagonism

The development of 4'-oxazolyl biphenylsulfonamides as ET(A) receptor antagonists marks another significant application of related sulfonamide derivatives. These compounds exhibit remarkable improvements in potency and metabolic stability, suggesting their potential in treating conditions like congestive heart failure. One compound, in particular, demonstrated subnanomolar ET(A)-selective antagonism, underscoring the therapeutic possibilities of sulfonamide derivatives in cardiovascular diseases (Murugesan et al., 2000).

Probe for Selective Discrimination of Thiophenols

The design of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols demonstrates the compound's potential in environmental and biological sciences. This application is crucial for detecting toxic benzenethiols, showcasing the compound's versatility in chemical and biological research (Wang et al., 2012).

Synthesis of Cyclic Sulfonamides

The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions highlights the chemical versatility of sulfonamide derivatives. This method provides a new approach to synthesizing histamine H3 receptor antagonists, demonstrating the compound's utility in developing new pharmacological agents (Greig et al., 2001).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-14(2)9-10-22-16-8-7-15(21-28(24,25)18-6-5-11-27-18)12-17(16)26-13-20(3,4)19(22)23/h5-8,11-12,14,21H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGJJTLMXXDUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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